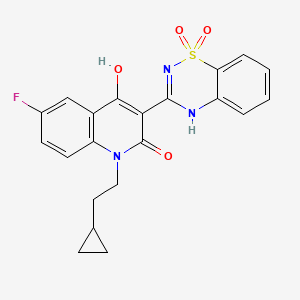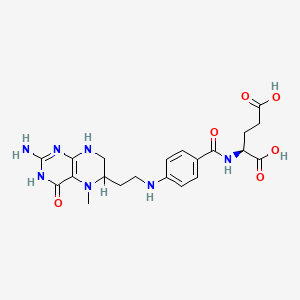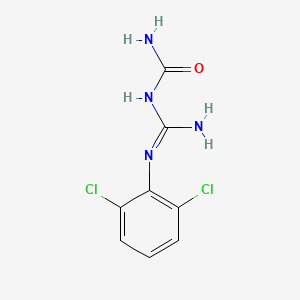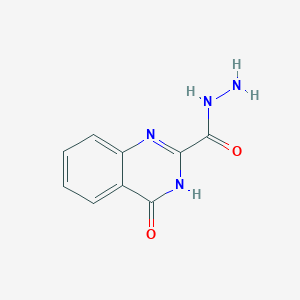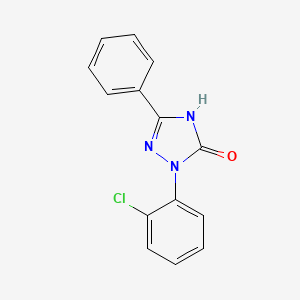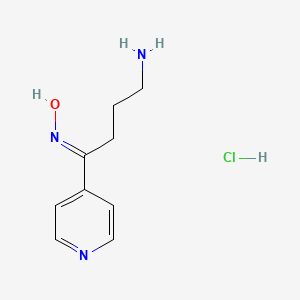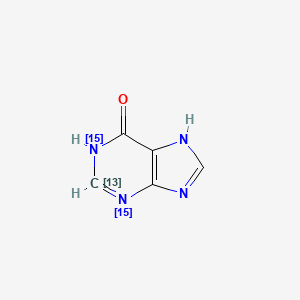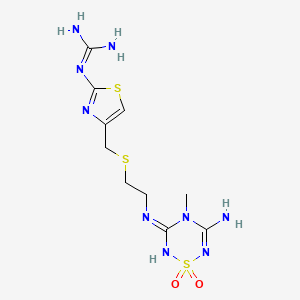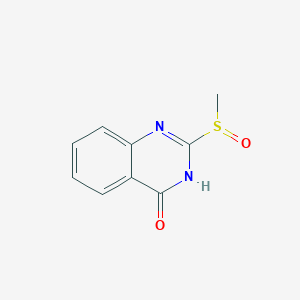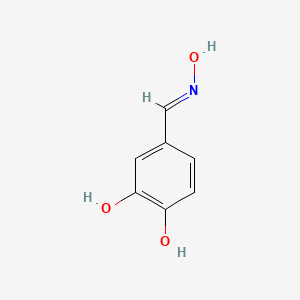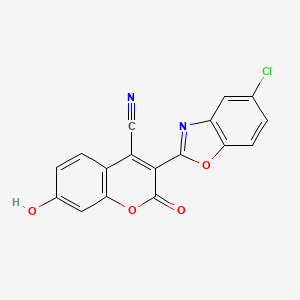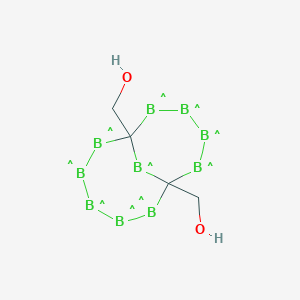
1,7-Bis(hydroxymethyl)-M-carborane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,7-Bis(hydroxymethyl)-M-carborane involves the reaction of carboxyl-terminated liquid fluoropolymer with 1,7-bis(hydroxy)-carborane using the Steglich reaction. The resulting product is a brown, viscous substance at room temperature. To cure it, HDI Trimer serves as a curing agent, leading to improved mechanical properties and thermal stability .
Chemical Reactions Analysis
- Acidification : By reacting with dilute hydrochloric acid, it forms 1,7-bis(hydroxymethyl)carborane , a precursor in its synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Thermal Degradation Mechanism of Polyorganocarboranesiloxanes
Research has demonstrated an efficient method for preparing 1,7-bis(hydroxymethyl)-m-carborane monomers for high-temperature applications. The study highlights its role in creating elastomers with enhanced thermal stability and oxidative stability in high-temperature environments, significantly higher than linear polymers (Lou et al., 2017).
Synthesis and Properties of Polyorganosiloxanes
Investigations into the reaction of this compound with α,ω-bis(dimethylamino)- and α,ω-diaminooligodiorganosiloxanes indicate the formation of polydiorganosiloxanes. This process allows for alteration in the mechanical properties of polymers, offering broad applications in material sciences (Izmailov et al., 1983).
Reactions with Organosilanes
This compound has been used to develop effective methods for producing derivatives like 1-methoxy(dimethyl)silylmethyl-m-carborane, demonstrating its versatile reactivity and potential for producing diverse chemical compounds (Izmaylov et al., 2018).
Novel Bisphenol-Type Phenolic Resin Synthesis
Research into the synthesis of 1,7-bis(4-hydroxyphenyl)-m-carborane for advanced resin applications has shown its ability to create high char yield products at elevated temperatures. This finding suggests potential applications in heat-resistant materials and aerospace industries (Qi Shi-chen, 2014).
Enhancing Thermal Stability of Adhesives
Modification of organosilicon compositions with bis(hydroxymethyl)carborane has been found to increase the strength and thermal resistance of adhesive composites, suggesting applications in high-temperature environments (Petrova et al., 2014).
Improving Polymer Thermal Stability
Incorporation of 1,7-di(oxymethyl)-m-carborane into polyimide binding has shown significant improvements in the thermal stability of the resulting compositions, indicating potential for high-performance materials in various industrial applications (Korneychuk et al., 2020).
Mecanismo De Acción
Propiedades
InChI |
InChI=1S/C4H6B10O2/c15-1-3-5-4(2-16,7-11-10-6-3)9-13-14-12-8-3/h15-16H,1-2H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTQBVWBEBSKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B]C2([B][B][B][B]C([B]2)([B][B]1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6B10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23924-78-9 | |
| Record name | 1,7-Bis(hydroxymethyl)-1,7-dicarba-closo-dodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



